6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol
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Overview
Description
“6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol” is a chemical compound with the CAS Number: 854036-01-4 . It has a molecular weight of 278.79 . The IUPAC name for this compound is 6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-yl hydrosulfide .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) .Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. It exhibits cytotoxic effects against cancer cells by interfering with cell division and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and optimize its efficacy as a potential chemotherapeutic agent .
- Recent studies have investigated the impact of 6-(4-chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol on immune responses. It may modulate T-cell function and influence immune-related pathways. Understanding its immunomodulatory effects could lead to novel therapeutic strategies .
- Novel derivatives of this compound have been synthesized and evaluated for antibacterial activity. They exhibit promising effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. Further optimization could yield potent antibacterial agents .
- The thieno[3,2-d]pyrimidine core makes this compound interesting for organic electronics. Researchers have explored its use as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). Its electron-rich nature contributes to its electronic properties .
Anticancer Properties
Immunomodulation
Antibacterial Activity
Organic Electronics and Optoelectronics
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors ofPhosphatidylinositol-3-kinase (PI3K) , an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
Thieno[3,2-d]pyrimidine derivatives, which this compound belongs to, are known to inhibit pi3k . They likely interact with the ATP-binding site of the enzyme, preventing the phosphorylation and activation of downstream signaling molecules .
Biochemical Pathways
As a potential pi3k inhibitor , it could affect the PI3K/Akt signaling pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
As a potential pi3k inhibitor , it could potentially inhibit the growth and proliferation of cancer cells by disrupting the PI3K/Akt signaling pathway .
properties
IUPAC Name |
6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSXDJVKCHDFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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